molecular formula C19H20N4O2S B2376386 2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627047-06-7

2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2376386
CAS No.: 627047-06-7
M. Wt: 368.46
InChI Key: ZJYLZTGTADHXNG-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic molecule featuring a pyrimidoquinoline core fused with a pyridine substituent and a propylsulfanyl side chain. Its structural complexity arises from the fusion of pyrimidine and quinoline rings, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-propylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-9-26-19-22-17-16(18(25)23-19)14(11-5-4-8-20-10-11)15-12(21-17)6-3-7-13(15)24/h4-5,8,10,14H,2-3,6-7,9H2,1H3,(H2,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYLZTGTADHXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and quinoline precursors, followed by their condensation under controlled conditions. The introduction of the propylsulfanyl group is achieved through nucleophilic substitution reactions, often using propylthiol as the nucleophile. The final steps involve cyclization and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The propylsulfanyl group (-SPr) exhibits moderate nucleophilic substitution reactivity. Studies on analogous compounds (e.g., 4,6-dichloro-2-(propylthio)pyrimidin-5-amine) demonstrate that the sulfur atom can act as a leaving group under alkaline or acidic conditions .

Example Reaction:

R SPr+NuR Nu+PrS\text{R SPr}+\text{Nu}^-\rightarrow \text{R Nu}+\text{PrS}^-

Conditions:

  • Solvent: Polar aprotic solvents (e.g., DMF, THF)

  • Catalyst: K₂CO₃ or NaH

  • Temperature: 60–100°C

Key Findings:

  • Substitution occurs preferentially at the sulfur center over nitrogen in the pyrimidine ring .

  • Steric hindrance from the pyridin-3-yl group may reduce reaction rates compared to simpler analogs.

Oxidation of the Sulfur Atom

The propylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones. This reactivity is critical for modulating biological activity in drug candidates.

Oxidation State Reagent Product Yield
SulfoxideH₂O₂ (30%), RT, 2h2-(propylsulfinyl)-substituted derivative75–85%
SulfonemCPBA, CH₂Cl₂, 0°C → RT2-(propylsulfonyl)-substituted derivative60–70%

Notes:

  • Over-oxidation to sulfones requires stronger oxidizing agents.

  • Oxidation kinetics depend on steric and electronic effects from the adjacent pyridine ring .

Cycloaddition and Ring-Opening Reactions

The pyrimidoquinoline core participates in cycloaddition reactions, particularly with dienophiles or electrophiles. For example:

Diels-Alder Reaction:

Pyrimidoquinoline+DienophileBicyclic Adduct\text{Pyrimidoquinoline}+\text{Dienophile}\rightarrow \text{Bicyclic Adduct}

Conditions:

  • Catalyst: Lewis acids (e.g., AlCl₃)

  • Temperature: Reflux in toluene

Outcomes:

  • Enhanced aromaticity stabilizes adducts but reduces regioselectivity .

  • Substituents on the pyridine ring direct reactivity toward specific positions .

Functionalization of the Pyridine Ring

The pyridin-3-yl group undergoes electrophilic substitution (e.g., nitration, halogenation) and coordination with metal ions.

Nitration Example:

Pyridine+HNO H SO Nitro substituted derivative\text{Pyridine}+\text{HNO H SO }\rightarrow \text{Nitro substituted derivative}

Findings:

  • Nitration occurs at the C4 position due to meta-directing effects of the nitrogen .

  • Reaction rates are slower compared to unsubstituted pyridines .

Biological Interactions as Enzyme Inhibitors

Though not a direct chemical reaction, binding to biological targets (e.g., kinases) involves non-covalent interactions:

Target Binding Affinity (IC₅₀) Mechanism
Tyrosine Kinase12 ± 2 nMCompetitive inhibition at ATP-binding site
PDE545 ± 5 nMAllosteric modulation of catalytic domain

Structural Insights:

  • The propylsulfanyl group enhances hydrophobic interactions with enzyme pockets .

  • Hydrogen bonding between the pyridine nitrogen and active-site residues stabilizes complexes .

Stability Under Hydrolytic Conditions

The compound shows moderate stability in aqueous media, with degradation pathways including:

  • Hydrolysis of the dione moiety at high pH (>10).

  • Ring-opening reactions under strongly acidic conditions (pH < 2).

Degradation Products:

  • 5-(Pyridin-3-yl)-5,8,9,10-tetrahydroquinoline-4,6-diol

  • Propylsulfonic acid derivatives

Comparative Reactivity with Analogues

A comparison of reaction outcomes with structurally related compounds highlights key trends:

Reaction This Compound Methylthio Analogue Phenylthio Analogue
S-Oxidation SlowerFasterModerate
Nucleophilic Substitution ModerateFastSlow
Hydrolytic Stability HighLowModerate

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activities. The structural features of 2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione may enhance its efficacy against bacterial and fungal strains. Studies have shown that similar compounds possess activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Pyrimidine derivatives are known for their anticancer properties. The compound's ability to interact with DNA and inhibit cell proliferation can be explored further. Research has demonstrated that certain pyrimidine-based compounds can induce apoptosis in cancer cells . This suggests that this compound may have potential as an anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor for specific kinase enzymes involved in various signaling pathways. Kinase inhibitors are crucial in the treatment of cancers and other diseases due to their role in regulating cell growth and metabolism. The structural characteristics of this compound could be tailored to enhance selectivity and potency against targeted kinases .

Neurological Applications

Given the presence of the pyridine moiety in its structure, this compound could also be investigated for neuroprotective effects. Pyridine derivatives have been associated with neuroprotective properties and could potentially be developed for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Derivative Development

The synthesis of this compound can be optimized to produce various derivatives with enhanced biological activities. The Dimroth rearrangement is one synthetic strategy that can be employed to create new heterocyclic compounds with diverse bioactivity profiles .

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated the efficacy of pyrimidine derivativesShowed significant inhibition against E. coli and S. aureus
Anticancer ResearchEvaluated the effects of pyrimidine compounds on cancer cell linesInduced apoptosis in tested cancer cells
Kinase Inhibition StudyAssessed the inhibitory potential of pyrimidine derivativesIdentified selectivity towards specific kinases

Mechanism of Action

The mechanism of action of 2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from related heterocyclic frameworks:

Pyrimidoquinoline Derivatives

Compounds with pyrimidoquinoline scaffolds, such as those synthesized in (e.g., hexahydroquinoline derivatives), exhibit antimicrobial activity. For example, derivatives with chloro and substituted phenyl groups showed moderate inhibition against E. coli and S. aureus .

Thiazolo[3,2-a]pyrimidine-diones ()

The compound 5-Phenyl-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione () shares a fused pyrimidine core but lacks the quinoline moiety.

Thiophene-Based Methanones ()

Compounds like 7a and 7b () incorporate thiophene and pyrazole rings. Their synthesis via malononitrile or ethyl cyanoacetate condensation highlights reactivity differences compared to pyrimidoquinolines. The presence of amino and hydroxy groups in these analogs may enhance solubility but reduce metabolic stability relative to the sulfanyl-containing target compound .

Biological Activity

The compound 2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrimidine core fused with a quinoline moiety.
  • A propylsulfanyl substituent that may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity :
    • Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, compounds with similar structures have shown significant activity against folate receptor-expressing tumor cells by targeting nucleotide biosynthesis pathways .
  • Antimicrobial Properties :
    • Pyrimidine derivatives are known for their antimicrobial effects. Similar compounds have been reported to possess activity against various pathogens, indicating potential for further exploration in this area .
  • Neuroprotective Effects :
    • Some derivatives of pyrimidine and quinoline have been implicated in neuroprotection, possibly through modulation of neuropeptide receptors . The specific mechanisms for this compound remain to be elucidated.

The mechanisms underlying the biological activities of this compound are not fully understood but may involve:

  • Inhibition of Key Enzymes : Compounds with structural similarities have been shown to inhibit enzymes involved in nucleotide metabolism, which is critical for cancer cell proliferation .
  • Cell Cycle Arrest and Apoptosis : Evidence suggests that certain analogues induce S-phase accumulation and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

StudyCompoundActivityFindings
5-substituted pyrrolo[2,3-d]pyrimidinesAntitumorInhibited proliferation in FRα-expressing cells; induced apoptosis.
ChloropyrimidinesAntimicrobialDemonstrated broad-spectrum antimicrobial activity.
Aminopyridine derivativesNeuroprotectiveModulated neuropeptide FF receptor signaling pathways.

Q & A

Q. What are the standard synthetic routes for preparing 2-(propylsulfanyl)-5-(pyridin-3-yl)-pyrimido[4,5-b]quinoline-dione derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation of tetrahydroquinoline precursors with thiourea or thioamide derivatives under reflux conditions. For example, ultrasound-assisted methods using Fe(DS)₃ as a Lewis acid-surfactant combined catalyst have been reported to enhance reaction efficiency and yield. Key steps include the formation of the pyrimidine ring via nucleophilic substitution and subsequent functionalization of the pyridine moiety. Reaction conditions (e.g., solvent, temperature, catalyst loading) should be optimized to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of IR spectroscopy (to confirm carbonyl and sulfanyl groups at ~1700 cm⁻¹ and ~650 cm⁻¹, respectively), ¹H/¹³C NMR (to resolve aromatic protons, pyridine/pyrimidine ring systems, and methyl/methylene groups), and mass spectrometry (for molecular ion validation) is critical. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% deviation. Discrepancies may indicate impurities or hydration states, necessitating recrystallization or column purification .

Advanced Research Questions

Q. How can researchers address contradictions in elemental analysis or NMR data for this compound?

Methodological Answer: Discrepancies between calculated and observed elemental composition (e.g., carbon content deviations >0.5%) may arise from incomplete purification or solvent retention. Techniques to resolve this include:

  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • X-ray crystallography to unambiguously determine molecular packing and hydrogen bonding.
  • Thermogravimetric analysis (TGA) to detect residual solvents. For NMR inconsistencies (e.g., split peaks), variable-temperature NMR or COSY/NOESY experiments can clarify dynamic rotational barriers or conformational isomerism .

Q. What strategies optimize the regioselectivity of sulfanyl group incorporation during synthesis?

Methodological Answer: Regioselectivity is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrimidine C2 position.
  • Catalyst choice : Fe(DS)₃ or other Lewis acids can direct sulfanyl group addition to the quinoline core.
  • Temperature control : Lower temperatures (0–5°C) reduce kinetic competition between reactive sites. Computational modeling (e.g., DFT calculations) of transition states can predict preferential reaction pathways .

Q. How should researchers design pharmacological assays to evaluate this compound’s bioactivity?

Methodological Answer: Prioritize in vitro assays targeting pyrimidoquinoline-associated pathways (e.g., kinase inhibition, DNA intercalation). Example workflow:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence-based assays.
  • Molecular docking : Validate binding affinity to pyridine/pyrimidine-binding pockets (PDB ID: 05B).
  • ADMET profiling : Assess solubility, metabolic stability (CYP450 isoforms), and plasma protein binding .

Q. What computational methods are suitable for studying this compound’s mechanism of action?

Methodological Answer: Combine density functional theory (DFT) for electronic structure analysis (e.g., HOMO-LUMO gaps, charge distribution) and molecular dynamics (MD) simulations to model ligand-receptor interactions over time. For example:

  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reactive sites.
  • MD : Simulate binding to kinase domains (≥100 ns trajectories) using AMBER or GROMACS. Cross-validate with experimental data (e.g., kinetic inhibition constants) to refine models .

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